molecular formula C18H32N2O8 B586612 2-Methylmalonoyl carnitine CAS No. 149181-64-6

2-Methylmalonoyl carnitine

Cat. No.: B586612
CAS No.: 149181-64-6
M. Wt: 404.46
InChI Key: QKHVLWROSZPHTE-UHFFFAOYSA-N
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Description

2-Methylmalonoyl carnitine (also referred to as methylmalonylcarnitine) is a short-chain acylcarnitine derivative involved in mitochondrial fatty acid β-oxidation and branched-chain amino acid metabolism. Structurally, it consists of carnitine conjugated to methylmalonic acid via an ester bond. This compound plays a critical role in shuttling methylmalonyl-CoA into mitochondria for further processing, particularly in pathways linked to propionate metabolism .

Elevated levels of this compound are clinically significant as biomarkers for methylmalonic acidemia (MMA), an inborn error of metabolism caused by defects in methylmalonyl-CoA mutase or deficiencies in adenosylcobalamin (vitamin B12) cofactors . Impaired metabolism of this compound leads to toxic accumulation of methylmalonic acid, resulting in metabolic acidosis, neurological dysfunction, and developmental delays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylmalonoyl carnitine typically involves the esterification of carnitine with methylmalonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

2-Methylmalonoyl carnitine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methylmalonoyl carnitine has a wide range of applications in scientific research:

Mechanism of Action

2-Methylmalonoyl carnitine exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process is crucial for maintaining cellular energy homeostasis. The compound interacts with carnitine palmitoyltransferase, an enzyme that regulates the entry of fatty acids into the mitochondria .

Comparison with Similar Compounds

Structural and Functional Differences

Acylcarnitines are classified by their acyl chain length (short-, medium-, or long-chain) and substituents. Below is a comparative analysis of 2-methylmalonoyl carnitine with structurally and functionally related compounds:

Table 1: Structural and Metabolic Comparison of Selected Acylcarnitines

Compound Acyl Chain Length Key Structural Feature Associated Metabolic Pathway Clinical Significance
This compound Short-chain Branched methylmalonate group Methylmalonyl-CoA metabolism Methylmalonic acidemia
Propionylcarnitine (C3) Short-chain Straight-chain propionate Propionate oxidation Propionic acidemia
Acetylcarnitine (C2) Short-chain Acetyl group Fatty acid oxidation, ketogenesis Carnitine deficiency
Butyrylcarnitine (C4) Short-chain Straight-chain butyrate Fatty acid β-oxidation Short-chain acyl-CoA dehydrogenase deficiency
Palmitoylcarnitine (C16) Long-chain Saturated 16-carbon chain Long-chain fatty acid transport Cardiovascular disease
Valerylcarnitine (C5) Medium-chain Straight-chain valerate Medium-chain fatty acid metabolism Medium-chain acyl-CoA dehydrogenase deficiency

Metabolic Pathways and Biomarker Roles

  • This compound: Directly linked to methylmalonyl-CoA metabolism. Its accumulation indicates defects in methylmalonyl-CoA mutase or vitamin B12 metabolism, distinguishing it from propionylcarnitine, which is associated with propionyl-CoA carboxylase deficiencies .
  • Propionylcarnitine (C3): Elevated in propionic acidemia due to impaired propionate metabolism. Unlike this compound, it lacks a branched structure, reflecting its origin from straight-chain fatty acids .
  • Acetylcarnitine (C2): Facilitates acetyl-CoA transport and serves as an energy reservoir. Reduced levels correlate with systemic carnitine deficiencies, whereas this compound is more specific to MMA .
  • Palmitoylcarnitine (C16): Critical for long-chain fatty acid transport into mitochondria. Unlike this compound, it enhances transmeningeal drug permeability in vitro, highlighting non-metabolic roles .

Diagnostic and Therapeutic Implications

  • Biomarker Specificity: this compound is a more specific biomarker for MMA than ethylmalonylcarnitine or methylglutarylcarnitine, which may overlap with other organic acidurias .
  • Therapeutic Targets: Carnitine supplementation is common in MMA and propionic acidemia, but this compound levels are less responsive to dietary carnitine compared to acetylcarnitine .

Q & A

Q. What standardized methodologies are recommended for quantifying 2-Methylmalonoyl carnitine in biological samples?

Basic Research Focus
The quantification of this compound (C3-DC-M) in biological matrices (e.g., plasma, urine, dried blood spots) typically employs tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) or ultra-high-performance liquid chromatography (UHPLC). Key methodologies include:

  • Stable Isotope Dilution (SID) : Uses deuterated internal standards (e.g., d3-carnitine) to correct for matrix effects and ionization variability .
  • Targeted LC-MS/MS : Enables precise quantification with detection limits as low as 50 nM, validated for linearity (0–400 μmol/L) and reproducibility (RSD <5%) .
  • Derivatization with 4′-bromophenacyl trifluoromethanesulfonate : Enhances sensitivity for low-abundance acylcarnitines in HPLC-based workflows .

Table 1: Key Analytical Parameters

ParameterLC-MS/MS HPLC
Linear Range0–400 μmol/L0–400 μmol/L
LOD50 nM100 nM
Intra-assay RSD<3%<3.36%
Recovery Rate95–102%96.3–98.2%

Q. What metabolic pathways and disorders are associated with this compound accumulation?

Basic Research Focus
this compound is a biomarker of mitochondrial dysfunction in:

  • Methylmalonic Acidemia (MMA) : Blockage in methylmalonyl-CoA mutase activity leads to elevated methylmalonyl-CoA, which conjugates with carnitine via CrAT (carnitine acetyltransferase) .
  • Propionic Acidemia : Secondary inhibition of methylmalonyl-CoA metabolism due to propionyl-CoA accumulation .
  • Fatty Acid Oxidation Disorders : Incomplete β-oxidation results in acyl-CoA intermediates that are detoxified via carnitine conjugation .

Mechanistic Insight : Carnitine shuttles toxic acyl groups out of mitochondria, preventing CoA pool depletion. Urinary excretion of this compound correlates with disease severity in MMA .

Q. How does this compound serve as a diagnostic biomarker in clinical metabolomics?

Basic Research Focus
In newborn screening and organic aciduria diagnostics:

  • Tandem MS Profiling : Elevated C3-DC-M levels (>0.5 μmol/L in dried blood spots) trigger confirmatory testing for MMA .
  • False-Positive Resolution : UHPLC-MS/MS distinguishes this compound from isobaric isomers (e.g., malonylcarnitine) via retention time and fragmentation patterns .
  • Longitudinal Monitoring : Serial measurements track therapeutic efficacy of carnitine supplementation or dietary interventions .

Q. What advanced techniques resolve isomeric and isobaric interferences in this compound analysis?

Advanced Research Focus
Challenges in specificity arise due to structural analogs. Solutions include:

  • High-Resolution MS (HRMS) : Differentiates C3-DC-M from malonylcarnitine (Δm/z = 0.032) using exact mass .
  • Ion Mobility Spectrometry (IMS) : Separates isomers based on collision cross-section differences .
  • Chemical Derivatization : Modifies functional groups (e.g., esterification) to alter chromatographic behavior .

Case Study : In a cohort of 12 MMA patients, HRMS reduced false positives by 92% compared to traditional MS/MS .

Q. How can kinetic modeling improve interpretation of this compound dynamics in metabolic studies?

Advanced Research Focus
Time-course metabolomics data require kinetic frameworks to elucidate:

  • Compartmental Modeling : Estimates mitochondrial vs. cytosolic pools of C3-DC-M during fasting or stress .
  • Michaelis-Menten Parameters : CrAT enzyme kinetics (Km for methylmalonyl-CoA ≈ 15 μM) predict substrate saturation thresholds .
  • Cluster Analysis : Groups metabolites with correlated kinetics (e.g., C3-DC-M and propionylcarnitine in MMA) to identify pathway-level dysregulation .

Table 2: Kinetic Parameters from Human Studies

ParameterValueSource
CrAT Activity (Liver)12 nmol/min/mg
Plasma Half-Life (C3-DC-M)4.2 hrs

Q. How should researchers address contradictions in carnitine supplementation studies affecting this compound levels?

Advanced Research Focus
Discrepancies arise from:

  • Tissue-Specific Effects : Rodent studies show carnitine replenishment reverses muscle acylcarnitine accumulation but not hepatic levels .
  • Dosage Variability : Human trials use 50–200 mg/kg/day, complicating cross-study comparisons .
    Methodological Solutions :
  • Isotopic Tracers (¹³C-carnitine) : Track compartment-specific flux to distinguish synthesis vs. uptake .
  • Multi-Omics Integration : Combine acylcarnitine profiles with transcriptomics (e.g., PPARα targets) to contextualize metabolic outcomes .

Q. What experimental designs are optimal for studying this compound in genetic vs. acquired carnitine deficiencies?

Advanced Research Focus

  • Genetic Models : Knockout mice for SLC22A5 (carnitine transporter) vs. diet-induced deficiency models .
  • Human Cohorts : Stratify patients by MMUT mutation type (e.g., c.1280G>A) to genotype-phenotype correlations .
  • Peroxisome-Mitochondria Crosstalk : Use CRISPR-Cas9-edited hepatocytes to dissect C3-DC-M export mechanisms .

Recommendation : Include butyrobetaine and free carnitine measurements to differentiate biosynthesis defects from transporter deficiencies .

Properties

CAS No.

149181-64-6

Molecular Formula

C18H32N2O8

Molecular Weight

404.46

IUPAC Name

3-[3-[1-carboxylato-3-(trimethylazaniumyl)propan-2-yl]oxy-2-methyl-3-oxopropanoyl]oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C18H32N2O8/c1-12(17(25)27-13(8-15(21)22)10-19(2,3)4)18(26)28-14(9-16(23)24)11-20(5,6)7/h12-14H,8-11H2,1-7H3

InChI Key

QKHVLWROSZPHTE-UHFFFAOYSA-N

SMILES

CC(C(=O)OC(CC(=O)[O-])C[N+](C)(C)C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Synonyms

2-Methylmalonoyl carnitine

Origin of Product

United States

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